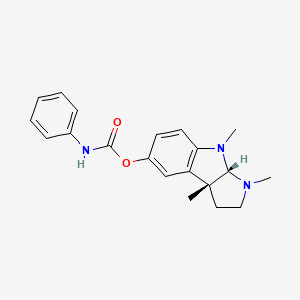![molecular formula C21H20N4O4S B11604401 5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604401.png)
5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a complex tricyclic framework with a benzenesulfonyl group at position 5, a 3-methoxypropyl substituent at position 7, and an imino group at position 4. The benzenesulfonyl moiety contributes to electron-withdrawing effects and hydrogen-bonding capacity, while the 3-methoxypropyl chain introduces hydrophobicity and conformational flexibility .
Preparation Methods
The synthesis of 5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The imino group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The methoxypropyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the imino group can participate in hydrogen bonding. The methoxypropyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs from the evidence:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The benzenesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to ester () or nitro () substituents . Fluorine in ’s 4-fluorobenzenesulfonyl group likely improves metabolic stability and binding affinity due to electronegativity and steric effects .
Lipophilicity (XLogP3) :
- The target compound’s estimated XLogP3 (~3.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. This is higher than ’s ester analog (XLogP3 = 2.7) due to the sulfonyl group’s hydrophobic character .
Hydrogen-Bonding and Solubility :
- The target’s 7 hydrogen-bond acceptors (estimated) may reduce solubility compared to ’s nitro-containing analog (8 acceptors) but enhance target binding specificity .
Biological Activity
5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by a unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article will explore its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : Approximately 366.44 g/mol
- Structural Features : The compound contains a benzenesulfonyl group and an imino group that may influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The initial steps often include:
- Formation of the Tricyclic Structure : Utilizing various reagents to construct the tricyclic framework.
- Introduction of Functional Groups : Adding the benzenesulfonyl and methoxypropyl groups through specific reaction conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antioxidant Properties : The presence of specific functional groups contributes to antioxidant activities.
- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors affecting various metabolic pathways.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-((5-(2-(4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | Contains triazole and thioether groups | Antioxidant and anticancer activity |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | Pyrazolo derivative with methoxy group | Potential anticancer properties |
| Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo | Iodinated pyrazolo compound | Anticancer activity |
Case Studies and Research Findings
Recent studies have focused on the biological mechanisms through which this compound exerts its effects:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor sizes and improving survival rates.
- Toxicity Assessments : Evaluations indicate a favorable safety profile at therapeutic doses.
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H20N4O4S/c1-29-13-7-12-25-19(22)17(30(27,28)15-8-3-2-4-9-15)14-16-20(25)23-18-10-5-6-11-24(18)21(16)26/h2-6,8-11,14,22H,7,12-13H2,1H3 |
InChI Key |
NRVWAZWTPKLMTN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















